molecular formula C7H12ClNO2 B13486041 methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Cat. No.: B13486041
M. Wt: 177.63 g/mol
InChI Key: RMFQRYMWXVTYRO-VOLNJMMDSA-N
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Description

Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic organic compound featuring a fused cyclopropane and pyrrolidine ring system. Its molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol . The stereochemistry at positions 1R and 5S is critical for its biological activity and synthetic utility. This compound is commonly used as a key intermediate in pharmaceutical synthesis, particularly for antiviral and protease inhibitor drugs .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-4-5(7)2-3-8-7;/h5,8H,2-4H2,1H3;1H/t5-,7+;/m0./s1

InChI Key

RMFQRYMWXVTYRO-VOLNJMMDSA-N

Isomeric SMILES

COC(=O)[C@@]12C[C@@H]1CCN2.Cl

Canonical SMILES

COC(=O)C12CC1CCN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the substitution of (1R,5S)-2-hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid 1,1-dimethyl-propyl ester by a hydroxyl compound to form a pyrrolidine compound. This intermediate is then subjected to cyanidation to yield 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. Finally, deprotection of this intermediate results in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or introducing reactive sites for further derivatization.

Conditions Reagents Product
Acidic (aqueous HCl)HCl in 1,4-dioxane(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
Basic (NaOH/EtOH)NaOH, ethanol, refluxSodium salt of the carboxylic acid, followed by acidification

This hydrolysis is reversible under esterification conditions, enabling refunctionalization.

Amide Formation

The carboxylate intermediate reacts with amines in the presence of coupling agents to form amides, a key step in prodrug development or peptide mimetics.

Conditions Reagents Product
Room temperatureHATU, DIPEA, DMFN-substituted amides (e.g., with benzylamine)
RefluxEDCl, HOBt, THFCyclic amides via intramolecular coupling

The stereochemistry of the bicyclic core remains intact during these reactions, preserving biological activity.

Ring-Opening Reactions

The strained azabicyclo[3.1.0]hexane system undergoes ring-opening with nucleophiles, enabling access to linear or functionalized derivatives.

Conditions Reagents Product
Nucleophilic attackGrignard reagents (e.g., MeMgBr)Linear amines with alkyl substituents
Acidic ring-openingH₂SO₄, H₂OAmino alcohol derivatives

These reactions exploit the compound’s inherent ring strain, with regioselectivity controlled by reaction conditions.

Alkylation at the Nitrogen

The secondary amine in the bicyclic structure undergoes alkylation, enhancing its potential as a pharmacophore.

Conditions Reagents Product
Mild alkylationMethyl iodide, K₂CO₃, DMFN-methylated derivative
Reductive aminationAldehydes, NaBH₃CNN-alkylated products with extended side chains

Alkylation modulates the compound’s basicity and interaction with biological targets.

Salt Formation and Deprotonation

As a hydrochloride salt, the compound participates in acid-base reactions. Deprotonation liberates the free base, altering solubility and reactivity.

Conditions Reagents Product
NeutralizationNaOH, H₂OFree base ((1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate)
Salt metathesisAgNO₃, NaClAlternate salts (e.g., nitrate) for crystallization studies

Cycloaddition Reactions

The compound’s bicyclic framework participates in [3+2] cycloadditions, expanding its utility in synthesizing polycyclic systems.

Conditions Reagents Product
Thermal activationDipolarophiles (e.g., acrylates)Tricyclic adducts with fused ring systems

Oxidation and Reduction

  • Oxidation : The amine moiety is resistant to oxidation under mild conditions, preserving the bicyclic structure.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces double bonds in unsaturated derivatives but leaves the ester intact.

Key Research Findings

  • The compound’s ester group shows higher reactivity toward hydrolysis compared to non-bicyclic analogs due to electron-withdrawing effects of the azabicyclo system.

  • Ring-opening reactions exhibit stereochemical fidelity, retaining the (1R,5S) configuration in products .

  • N-Alkylation enhances binding affinity to protease targets, as demonstrated in antiviral studies.

Scientific Research Applications

Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where its unique structure and reactivity are valuable.

Mechanism of Action

The mechanism of action of methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride with analogous bicyclic derivatives, highlighting structural variations, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications References
This compound C₇H₁₂ClNO₂ 177.63 Parent compound; no additional substituents Intermediate for antiviral agents
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride C₉H₁₅ClNO₂ 205.68 6,6-Dimethyl groups on bicyclo ring Intermediate for Boprivir (HCV protease inhibitor)
Ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride C₈H₁₃ClNO₂ 191.66 Ethyl ester instead of methyl Improved lipophilicity for CNS-targeting drug candidates
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride C₈H₁₄ClNO₂ 191.66 5-Methyl substituent on pyrrolidine ring Modulates steric hindrance for selective enzyme inhibition
rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diol hydrochloride C₇H₁₃ClNO₂ 178.64 Expanded bicyclo[3.2.1] ring with diol groups Used in glycopeptide antibiotic synthesis

Detailed Structural and Functional Analysis

Methyl (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride
  • Structural Impact : The 6,6-dimethyl groups introduce steric hindrance, stabilizing the bicyclic core and reducing ring strain .
  • Pharmacological Relevance : This derivative is a critical intermediate in Boprivir , a drug targeting chronic hepatitis C . Its enhanced rigidity improves binding to HCV NS3/4A protease .
Ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride
  • Functional Role : The ethyl ester increases lipophilicity (logP ~1.2 vs. methyl’s ~0.8), favoring blood-brain barrier penetration for neuroactive compounds .
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate Hydrochloride
  • Stereochemical Influence : The 5-methyl group alters the spatial orientation of the carboxylate moiety, enabling selective inhibition of bacterial transpeptidases .

Biological Activity

Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, also known by its CAS number 565456-77-1, is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C9H16ClNO2
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 565456-77-1

Structural Characteristics

The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is crucial for its biological interactions. The presence of the carboxylate group contributes to its solubility and interaction with biological targets.

This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes:

  • Inhibition of Viral Proteases : Recent studies have highlighted its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication. It has been shown to have a binding affinity (K_i) in the nanomolar range, indicating significant potency against viral targets .
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems due to its structural similarity to known neuroactive compounds. This suggests potential applications in treating neurological disorders by modulating synaptic transmission .
  • Antimicrobial Properties : Preliminary investigations indicate that it may possess antimicrobial activity, although further studies are required to elucidate the specific mechanisms and efficacy against various pathogens .

Antiviral Activity

A study evaluating the antiviral properties of this compound demonstrated that it effectively inhibited SARS-CoV-2 replication in vitro with an EC_50 value indicating substantial antiviral activity .

CompoundK_i (nM)EC_50 (nM)Target
This compound27.71364SARS-CoV-2 Mpro

Neuropharmacological Effects

In neuropharmacological assessments, the compound showed promise in modulating glutamate receptors, which are implicated in various neurodegenerative diseases. Its ability to influence these pathways suggests potential therapeutic applications in conditions such as Alzheimer's disease and schizophrenia .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride?

  • Methodological Answer : The compound is synthesized via cyclopropanation and subsequent functionalization. A critical step involves the removal of tert-butyl protecting groups using HCl in 1,4-dioxane (20 mL, 4 M), yielding the bicyclic azabicyclo structure with 97% efficiency after purification . Alternative routes may use stereoselective cycloadditions or enzymatic resolution to achieve the desired (1R,5S) configuration.

Q. How is the stereochemical configuration of this bicyclic compound confirmed?

  • Methodological Answer : X-ray crystallography and nuclear Overhauser effect (NOE) NMR experiments are employed to resolve stereochemistry. For example, NOE correlations between the methyl ester and bridgehead protons confirm the (1R,5S) configuration . Chiral HPLC using amylose-based columns can further validate enantiopurity (>99% ee) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : ESI-MS ([M+H]+) confirms molecular weight (e.g., m/z 195.11 observed for related bicyclo structures) .
  • NMR : 1H^1H and 13C^{13}C NMR assignments for the bicyclo[3.1.0]hexane core include δ 3.70 (s, COOCH3) and δ 2.85–3.10 (bridgehead protons) .
  • IR : Stretching frequencies at 1740 cm1^{-1} (ester C=O) and 2500–2700 cm1^{-1} (HCl salt) .

Advanced Research Questions

Q. How does the bicyclo[3.1.0]hexane scaffold influence biological activity in drug discovery?

  • Methodological Answer : The rigid bicyclic structure enhances metabolic stability and receptor binding. For example, similar azabicyclo derivatives show affinity for neurotransmitter transporters (e.g., serotonin reuptake inhibition with IC50_{50} < 100 nM). Computational docking (e.g., AutoDock Vina) into homology models of target proteins can guide SAR studies .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Yield discrepancies (e.g., 70–97%) arise from reaction conditions. Optimize by:

  • Temperature Control : Lowering reaction temperature to –20°C minimizes side reactions during cyclopropanation.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in cycloadditions .
  • Purification : Flash chromatography with EtOAc/hexane (3:7) followed by recrystallization from MeOH/ether enhances purity .

Q. How does the hydrochloride salt form affect solubility and stability?

  • Methodological Answer : The HCl salt improves aqueous solubility (e.g., 25 mg/mL in water at pH 3) but may degrade under alkaline conditions. Stability studies (e.g., 40°C/75% RH for 30 days) show <5% degradation by HPLC. Lyophilization or storage at –20°C in amber vials is recommended .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Methodological Answer : Key challenges include:

  • Cyclopropanation Safety : Exothermic reactions require controlled addition of diazomethane alternatives (e.g., TMS-diazomethane).
  • Chiral Purity : Enzymatic resolution using lipases (e.g., Candida antarctica) maintains enantiomeric excess at scale .
  • Cost Optimization : Replacing expensive ligands (e.g., BINAP) with cheaper phosphines reduces production costs by 30% .

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